Potency Against Solvent Front Mutation (SFM) G810R: A Critical Resistance Benchmark
Enbezotinib (enantiomer) (TPX-0046) retains high potency against the clinically relevant RET solvent front mutation G810R, a key driver of resistance to first- and second-generation RET inhibitors. In a head-to-head comparison, TPX-0046 demonstrates a mean IC50 of 17 nM in Ba/F3 cell proliferation assays engineered with RET G810R [1]. In stark contrast, comparable proxy molecules for the FDA-approved RET inhibitors selpercatinib (LOXO-292) and pralsetinib (BLU-667) exhibit IC50 values exceeding 500 nM in the same assay system [1].
| Evidence Dimension | Inhibition of Ba/F3 cell proliferation expressing RET G810R |
|---|---|
| Target Compound Data | Mean IC50 = 17 nM |
| Comparator Or Baseline | Selpercatinib (LOXO-292) proxy and Pralsetinib (BLU-667) proxy: IC50 > 500 nM |
| Quantified Difference | >29-fold increased potency (lower IC50) for the target compound against the G810R mutant |
| Conditions | Ba/F3 cell proliferation assay engineered to express RET G810R solvent front mutation |
Why This Matters
This >29-fold difference in potency against the G810R mutant directly informs procurement for studies of acquired resistance, as use of selpercatinib or pralsetinib would fail to effectively inhibit this common resistance variant.
- [1] Drilon, A., et al. Annals of Oncology Volume 30, Supplement 5, October 2019, Pages v190-v191. TPX-0046 is a novel and potent RET/SRC inhibitor for RET-driven cancers. View Source
